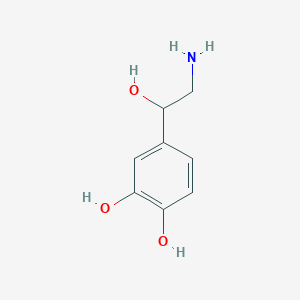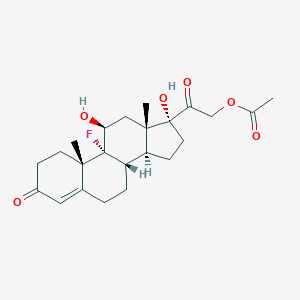
N-Desethyl brinzolamide
Übersicht
Beschreibung
N-Desethyl brinzolamide is an active metabolite of the carbonic anhydrase (CA) inhibitor brinzolamide . It inhibits CAII and CAIV activities . Brinzolamide is used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
Chemical Reactions Analysis
Brinzolamide is eliminated predominantly in the urine as unchanged drug. N-Desethyl brinzolamide is also found in the urine along with lower concentrations of the N-desmethoxypropyl and O-desmethyl metabolites .Physical And Chemical Properties Analysis
Brinzolamide, the parent compound of N-Desethyl brinzolamide, is a nonbacteriostatic, heterocyclic thienothiazine-sulfonamide derivative with higher lipophilicity and lower aqueous solubility than dorzolamide or acetazolamide at physiological pH .Wissenschaftliche Forschungsanwendungen
Ophthalmology: Intraocular Pressure Reduction
N-Desethyl brinzolamide: is an active metabolite of brinzolamide, which is primarily used in ophthalmology for the reduction of elevated intraocular pressure (IOP) in conditions such as open-angle glaucoma or ocular hypertension . Its efficacy stems from its role as a carbonic anhydrase inhibitor, which decreases aqueous humor production and thereby lowers IOP.
Pharmacokinetics: Drug Metabolism Studies
In clinical pharmacology, N-Desethyl brinzolamide is significant for pharmacokinetic studies. It serves as a marker to understand the metabolism of brinzolamide, helping researchers to optimize dosing regimens and predict drug interactions .
Neuroscience: Neuroprotective Potential
Research in neuroscience has explored the neuroprotective potential of carbonic anhydrase inhibitors like N-Desethyl brinzolamide . These compounds may protect nerve cells from damage or death in various neurodegenerative conditions .
Toxicology: Ocular Toxicity Assessment
N-Desethyl brinzolamide: is used in toxicological studies to assess the safety and potential ocular toxicity of brinzolamide formulations. This is crucial for ensuring the safe use of ophthalmic medications .
Analytical Chemistry: Quantitative Analysis
In analytical chemistry, N-Desethyl brinzolamide is quantified in pharmaceutical samples using techniques like high-performance liquid chromatography (HPLC). This analysis is essential for quality control and regulatory compliance .
Drug Development: Novel Formulation Research
The compound’s role in drug development involves the creation of novel formulation strategies, such as nanoemulsion formulations, to improve the solubility and bioavailability of brinzolamide, thereby enhancing therapeutic efficiency .
Wirkmechanismus
Target of Action
N-Desethyl Brinzolamide is a metabolite of Brinzolamide . The primary target of Brinzolamide is carbonic anhydrase II (CA-II) , an enzyme found in many tissues of the body, including the eye . CA-II plays a crucial role in the reversible reaction involving the hydration of carbon dioxide .
Mode of Action
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, Brinzolamide decreases the secretion of aqueous humor, which results in a reduction of intraocular pressure . N-Desethyl Brinzolamide, being a metabolite, is expected to have a similar mode of action.
Biochemical Pathways
The inhibition of CA-II affects the carbonic anhydrase pathway. This enzyme catalyzes the reversible reaction of water and carbon dioxide to form bicarbonate ions . By inhibiting this enzyme, the formation of bicarbonate ions is reduced, leading to decreased aqueous humor secretion .
Pharmacokinetics
Brinzolamide is absorbed into the systemic circulation following topical application to the eye . It accumulates in red blood cells, binding to carbonic anhydrase . Brinzolamide is metabolized to N-Desethyl Brinzolamide . The metabolite is eliminated predominantly in the urine as unchanged drug and metabolites . The binding to plasma proteins is approximately 60% .
Result of Action
The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the secretion of aqueous humor . As a metabolite, N-Desethyl Brinzolamide is expected to contribute to this effect.
Action Environment
The action of Brinzolamide and its metabolites can be influenced by various environmental factors. For instance, the lipophilicity of Brinzolamide facilitates its diffusion across the blood-retinal barrier . Additionally, the presence of other drugs can affect the action of Brinzolamide. For example, strong inhibitors of CYP3A4 may increase the serum concentration of Brinzolamide .
Safety and Hazards
Zukünftige Richtungen
Brinzolamide, the parent compound of N-Desethyl brinzolamide, has been approved by the FDA for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of N-Desethyl brinzolamide, as well as exploring its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434352 | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desethyl brinzolamide | |
CAS RN |
404034-55-5 | |
| Record name | N-Desethyl-brinzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYL-BRINZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)




![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)

